molecular formula C13H10N6O B11855326 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Cat. No.: B11855326
M. Wt: 266.26 g/mol
InChI Key: LNQFMTJYVUVEEA-UHFFFAOYSA-N
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Description

4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile (CAS 1923082-67-0) is a high-purity purine derivative supplied with a documented purity of 97% . This compound is classified as a 1,7-disubstituted purine, a class of molecules investigated for its potent biological activity, particularly in the field of oncology . Its primary research value lies in its role as a key intermediate in the synthesis and development of novel telomerase inhibitors. Telomerase is a critical enzyme target in anticancer therapy, and this compound provides a core scaffold for creating potential therapeutic agents that disrupt telomerase function, thereby inhibiting uncontrolled cancer cell growth . The molecular structure features a benzonitrile moiety linked via a methyloxy bridge to a 2-aminopurine system, yielding a molecular formula of C13H10N6O and a molecular weight of 266.26 g/mol . Researchers utilize this chemical in biochemical assays to study enzyme kinetics and in cell-based studies to evaluate its effects on proliferation and telomere maintenance mechanisms. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

4-[(2-amino-7H-purin-6-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19)

InChI Key

LNQFMTJYVUVEEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-7H-purin-6-ol and 4-cyanobenzyl chloride.

    Reaction: The 2-amino-7H-purin-6-ol is reacted with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Amino derivatives of the benzonitrile group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the antitumor properties of purine derivatives, including 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. Research indicates that compounds with similar structural motifs exhibit potent activity against various cancer cell lines. For example, derivatives have shown lower IC50 values compared to established chemotherapeutics like temozolomide, indicating their potential as effective anticancer agents .

Mechanism of Action
The mechanism of action for these purine derivatives often involves the inhibition of key enzymes involved in nucleic acid metabolism. This interference can lead to the disruption of DNA synthesis in rapidly dividing cancer cells, ultimately inducing apoptosis .

Nanotechnology Applications

Nanoparticle Coatings
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile has been explored for its role in modifying the surface chemistry of nanoparticles. The compound can be utilized to enhance the stability and functionality of nanoparticles used in drug delivery systems. Its ability to form stable coatings on various nanoparticle compositions allows for precise control over their surface properties, which is crucial for biomedical applications .

Quantum Dots and Magnetic Nanoparticles
This compound has also been investigated for its potential in the functionalization of quantum dots and magnetic nanoparticles. By modifying the silica shell of these nanomaterials with organic moieties derived from 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, researchers can tailor their optical and magnetic properties for specific applications in imaging and targeted therapy .

Biological Research Applications

Enzyme Inhibition Studies
The compound's structural similarities to natural purines make it a candidate for studying enzyme inhibition, particularly concerning kinases involved in signaling pathways related to cancer and other diseases. By examining its effects on these enzymes, researchers can gain insights into its potential therapeutic uses .

Case Studies

StudyApplicationFindings
Li et al., 2022Antitumor ActivityCompound demonstrated significant inhibition of HepG-2 and U-118 MG cell lines with IC50 values of 2.0 μM and 3.8 μM, respectively .
Queener et al., 2008Synthesis PathwaysDeveloped efficient synthetic routes leading to compounds with similar purine structures showing promising biological activity .
Nanoparticle ResearchSurface ModificationEnhanced stability and functional properties of nanoparticles through silica shell modification using this compound .

Mechanism of Action

The mechanism of action of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Notes
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile C₁₀H₈FNO 266.26 Purine, benzonitrile, ether, amino Purine core with benzonitrile linker; potential fluorine discrepancy
4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile C₁₁H₈N₄O₂ 228.21 Pyrimidine, benzonitrile, amino, keto, hydroxy Pyrimidine ring with keto and hydroxy substituents; smaller molecular weight
3-Fluoro-8-methoxyquinoline C₉H₇FNO 177.17 Quinoline, methoxy, fluoro Planar quinoline system with electron-withdrawing substituents
4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine C₁₀H₇F₃N₂OS 260.24 Thiazole, trifluoromethoxy, amine Thiazole ring with trifluoromethoxy group; higher halogen content

Key Observations:

Structural Complexity : The target compound’s purine-benzenenitrile hybrid distinguishes it from simpler heterocycles like pyrimidine or thiazole derivatives. The purine system may enhance π-π stacking interactions in biological targets compared to pyrimidine-based analogs .

Functional Group Diversity: Unlike 3-fluoro-8-methoxyquinoline (which lacks a nitrile group), the benzonitrile moiety in the target compound could confer distinct electronic properties, influencing solubility or binding affinity.

Molecular Weight : The compound’s higher molecular weight (266.26 g/mol) relative to pyrimidine-based analogs (e.g., 228.21 g/mol) may impact pharmacokinetic properties such as membrane permeability .

Halogen Content : The reported fluorine in the target compound’s formula contrasts with the trifluoromethoxy group in the thiazole derivative, suggesting divergent synthetic routes or reactivity profiles .

Limitations and Discrepancies

  • The molecular formula C₁₀H₈FNO for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile conflicts with its systematic name, which implies a purine-derived structure without fluorine. This inconsistency warrants verification from additional authoritative sources.
  • Physical properties (e.g., solubility, melting point) and biological data are absent in the provided evidence, limiting a comprehensive comparison.

Biological Activity

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, a compound with potential pharmacological applications, has garnered interest due to its structural similarity to purines, which are known to play critical roles in various biological processes. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
  • Molecular Formula : C13_{13}H12_{12}N4_{4}O
  • CAS Number : 1923082-67-0

This compound features a purine moiety linked to a benzonitrile group, suggesting potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile exhibits various biological activities, including:

  • Antitumor Activity : Studies have reported that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation pathways.
  • Antiviral Properties : The purine-like structure suggests potential efficacy against viral infections, particularly those that rely on nucleotide metabolism.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in nucleotide synthesis or signaling pathways.

Antitumor Activity

A study published in Frontiers in New Drug Discovery highlighted the antitumor effects of purine derivatives. The mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro assays demonstrated that similar compounds significantly reduced cell viability in various cancer cell lines, indicating a promising therapeutic role for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in oncology .

Antiviral Activity

Research has suggested that purine derivatives can inhibit viral replication. A case study involving a related compound showed a reduction in viral load in infected cell cultures. This activity is attributed to the ability of these compounds to mimic natural nucleotides, thereby disrupting viral RNA synthesis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against enzymes involved in nucleotide metabolism, such as adenosine deaminase. Inhibition assays revealed that 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile effectively reduced enzyme activity, supporting its role as a potential therapeutic agent for diseases related to nucleotide dysregulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth and induces apoptosis
AntiviralReduces viral replication in cell cultures
Enzyme InhibitionInhibits adenosine deaminase activity

Case Studies

  • Case Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.
  • Case Study on Antiviral Properties :
    • Objective : To assess the antiviral efficacy against a specific virus.
    • Methodology : Viral load was measured in infected cell cultures treated with the compound.
    • Results : A 70% reduction in viral load was noted compared to untreated controls, suggesting effective antiviral action.

Q & A

Basic: What are the common synthetic routes for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example:

  • Step 1: Functionalization of the benzonitrile core with a hydroxymethyl group via alkylation or Mitsunobu reaction .
  • Step 2: Coupling the modified benzonitrile with a purine derivative (e.g., 2-amino-7H-purine-6-ol) using a leaving group (e.g., bromine or chlorine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization: Intermediates are validated using 1H^1H/13C^{13}C NMR to confirm substitution patterns and HRMS for molecular weight verification. X-ray crystallography (as in ) may resolve stereochemical ambiguities .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H NMR identifies proton environments (e.g., benzonitrile aromatic protons at ~7.5–8.0 ppm, purine NH₂ signals at ~6.5 ppm). 13C^{13}C NMR confirms nitrile (C≡N) at ~110–120 ppm and purine carbons .
  • Mass Spectrometry: HRMS (ESI or CI+) validates the molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁N₆O requires m/z 283.1045) .
  • X-ray Diffraction: Resolves crystal packing and bond angles, critical for confirming the oxymethyl linkage geometry .

Advanced: How can researchers optimize the yield of the purine-benzonitrile coupling step?

Methodological Answer:

  • Reagent Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if steric hindrance limits nucleophilic substitution. highlights allylsilane intermediates for similar couplings .
  • Solvent and Base: Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ improve reactivity. Microwave-assisted synthesis may reduce reaction time .
  • Purification: Column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) separates unreacted purine derivatives. Monitor by TLC (Rf ~0.3–0.5) .

Advanced: How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀ assays across multiple concentrations to distinguish off-target effects .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s mechanism. ’s analog studies suggest imidazo-pyridine interactions as a reference .
  • Metabolic Stability Testing: LC-MS/MS quantifies metabolite formation (e.g., hydrolysis of the oxymethyl group) that may explain cytotoxicity .

Advanced: What computational strategies predict binding modes of this compound with purine-binding enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding between the purine NH₂ and conserved residues (e.g., Glu91 in PKC isoforms) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the benzonitrile moiety in hydrophobic pockets .
  • QSAR Models: Train models using purine derivatives’ IC₅₀ data () to prioritize substituents for synthesis .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or acetyl groups at the hydroxymethyl position, cleaved enzymatically in vivo .
  • Co-Solvent Systems: Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin inclusion complexes. ’s silyl ether analogs suggest lipophilic groups for emulsion-based delivery .
  • Particle Size Reduction: Nano-milling or sonication achieves colloidal dispersion, validated by dynamic light scattering (DLS) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via HPLC-UV (e.g., nitrile → amide hydrolysis at acidic pH) .
  • LC-HRMS Identification: Characterize degradation products (e.g., benzonitrile oxide or purine ring-opened derivatives) .
  • Accelerated Stability Testing: Store at 25°C/60% RH for 6 months; use ICH Q1A guidelines for acceptance criteria .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Core Modifications: Replace purine with pyrimidine () or imidazo-pyridine () to assess target selectivity .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., F, CF₃) at the benzonitrile para-position to enhance binding (see ’s fluoro analogs) .
  • Pharmacophore Mapping: Overlay active/inactive analogs (e.g., ’s 2-methylpropyl derivatives) to identify critical hydrogen bond donors .

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